molecular formula C16H19NO3 B14216884 3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol CAS No. 823221-80-3

3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol

Cat. No.: B14216884
CAS No.: 823221-80-3
M. Wt: 273.33 g/mol
InChI Key: SJNFRWSEXNHAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol is an organic compound characterized by the presence of a hydroxyl group and an aromatic ring. This compound is notable for its unique structure, which combines both aliphatic and aromatic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol typically involves the reaction of N-methyl-4-phenoxyaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by nucleophilic attack from the aniline derivative, resulting in the formation of the diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aromatic ring can undergo reduction under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the aromatic ring.

    N-Methyl-4-phenoxyaniline: Shares the aromatic structure but lacks the diol functionality.

Uniqueness

3-(N-Methyl-4-phenoxyanilino)propane-1,2-diol is unique due to its combination of aliphatic and aromatic features, which confer distinct chemical and physical properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

823221-80-3

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

3-(N-methyl-4-phenoxyanilino)propane-1,2-diol

InChI

InChI=1S/C16H19NO3/c1-17(11-14(19)12-18)13-7-9-16(10-8-13)20-15-5-3-2-4-6-15/h2-10,14,18-19H,11-12H2,1H3

InChI Key

SJNFRWSEXNHAJQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CO)O)C1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.